molecular formula C12H14ClNSi B12850484 2-Chloro-4-(trimethylsilyl)quinoline

2-Chloro-4-(trimethylsilyl)quinoline

Cat. No.: B12850484
M. Wt: 235.78 g/mol
InChI Key: IZEJSGQXFFAOTP-UHFFFAOYSA-N
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Description

2-Chloro-4-(trimethylsilyl)quinoline is a compound that belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields. This compound features a quinoline core with a chlorine atom at the 2-position and a trimethylsilyl group at the 4-position. The presence of these substituents imparts unique chemical properties to the molecule, making it a valuable target for synthetic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(trimethylsilyl)quinoline typically involves the reaction of 2-chloroquinoline-3-carboxaldehyde with trimethylsilyl cyanide (TMSCN) in the presence of a catalyst such as zinc iodide (ZnI2) in dichloromethane (DCM) at room temperature . This method yields the desired product with high efficiency and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures consistent product quality and scalability. The process involves careful control of reaction parameters such as temperature, pressure, and reagent concentrations to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(trimethylsilyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted quinolines, quinoline derivatives, and coupled products with extended conjugation or functional groups.

Scientific Research Applications

Synthesis of Quinoline Derivatives

The compound serves as a precursor in the synthesis of various quinoline derivatives, which are important in medicinal chemistry. Quinoline derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, and antiprotozoal effects.

Synthetic Pathways

Recent studies have demonstrated efficient synthetic routes utilizing 2-Chloro-4-(trimethylsilyl)quinoline. For instance, it can be synthesized through an aza-Diels–Alder reaction, which yields chlorinated quinolines that have been tested for their efficacy as active materials in organic electronic devices .

Synthetic MethodYieldApplication
Aza-Diels–Alder Reaction~89%Organic electronics
C-H FunctionalizationHighDrug synthesis

Pharmacological Applications

Quinoline derivatives are crucial in drug discovery due to their ability to inhibit various biological targets. This compound has been investigated for its potential as a scaffold in designing new pharmaceutical agents.

Antimalarial Activity

Quinoline-based compounds have been extensively studied for their antimalarial properties. For example, modifications of quinoline structures have led to the development of potent inhibitors against Plasmodium falciparum, the causative agent of malaria .

Case Study:
A study synthesized several quinoline derivatives and assessed their activity against Plasmodium falciparum. The results indicated that certain derivatives exhibited IC50 values significantly lower than traditional antimalarial drugs .

Antiviral Activity

The quinoline moiety has also been explored for its activity against viral infections. Research indicates that quinoline derivatives can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), showing promise in HIV treatment .

Case Study:
Compounds derived from this compound were docked against HIV reverse transcriptase, revealing strong binding interactions and suggesting potential as therapeutic agents .

Material Science Applications

In addition to biological applications, this compound is valuable in material science. Quinoline derivatives are known for their optical properties and stability, making them suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.

Optical Properties

Research has highlighted the optical properties of quinoline compounds, which can be tailored through structural modifications to enhance their performance in electronic applications .

ApplicationPropertyExample
OLEDsHigh stabilityQuinoline derivatives
SensorsOptical activityFunctionalized quinolines

Mechanism of Action

The mechanism of action of 2-Chloro-4-(trimethylsilyl)quinoline involves its interaction with molecular targets and pathways within biological systems. The chlorine and trimethylsilyl groups influence the compound’s reactivity and binding affinity to target molecules. The quinoline core can intercalate with DNA, inhibit enzymes, or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combined presence of both chlorine and trimethylsilyl groups, which impart distinct chemical properties and reactivity

Properties

Molecular Formula

C12H14ClNSi

Molecular Weight

235.78 g/mol

IUPAC Name

(2-chloroquinolin-4-yl)-trimethylsilane

InChI

InChI=1S/C12H14ClNSi/c1-15(2,3)11-8-12(13)14-10-7-5-4-6-9(10)11/h4-8H,1-3H3

InChI Key

IZEJSGQXFFAOTP-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC(=NC2=CC=CC=C21)Cl

Origin of Product

United States

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